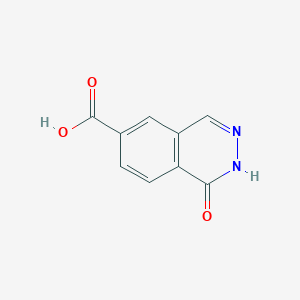
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is a chemical compound belonging to the class of phthalazine derivatives Phthalazines are heterocyclic aromatic compounds, and this particular derivative is characterized by the presence of a carboxylic acid group and an oxo group on the phthalazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of phthalic anhydride with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the formation of the desired phthalazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can produce reduced phthalazine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical products.
Biology: The biological activity of this compound has been studied for its potential use in drug development. It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its derivatives have been explored for their pharmacological properties, such as anti-inflammatory and antiviral effects.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is compared with other similar compounds to highlight its uniqueness:
Phthalic Acid: While both compounds share the phthalic acid core, 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- has additional functional groups that confer unique properties.
Phthalazine Derivatives: Other derivatives of phthalazine may have different substituents or structural modifications, leading to variations in their chemical and biological properties.
Indole Derivatives: Indole derivatives, such as tryptophan and serotonin, share some structural similarities but have distinct functional groups and biological activities.
Propiedades
IUPAC Name |
1-oxo-2H-phthalazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-2-1-5(9(13)14)3-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBOTOGKAFEBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














